2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol

Medicinal Chemistry SNAr Reactivity Kinase Inhibitor Synthesis

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol (CAS 1249779-00-7) is a heterocyclic building block belonging to the piperazinyl-pyrimidine class, with molecular formula C10H15ClN4O and molecular weight 242.7 g/mol. The compound features a 2-chloropyrimidine core linked via the 4-position to an N-hydroxyethylpiperazine moiety.

Molecular Formula C10H15ClN4O
Molecular Weight 242.7 g/mol
CAS No. 1249779-00-7
Cat. No. B1467083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol
CAS1249779-00-7
Molecular FormulaC10H15ClN4O
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NC(=NC=C2)Cl
InChIInChI=1S/C10H15ClN4O/c11-10-12-2-1-9(13-10)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2
InChIKeyFDIIOOCMBXLFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol (CAS 1249779-00-7): Physicochemical Identity and Procurement Baseline for a Piperazinyl-Pyrimidine Research Intermediate


2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol (CAS 1249779-00-7) is a heterocyclic building block belonging to the piperazinyl-pyrimidine class, with molecular formula C10H15ClN4O and molecular weight 242.7 g/mol . The compound features a 2-chloropyrimidine core linked via the 4-position to an N-hydroxyethylpiperazine moiety. Its computed octanol-water partition coefficient (LogP) is 0.7, with one hydrogen-bond donor and five hydrogen-bond acceptors [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including HIV integrase inhibitor development (WO2018127801A1) [2] and broadly within kinase inhibitor and CCR4 antagonist discovery campaigns that exploit the piperazinylpyrimidine pharmacophore [3].

Why Generic Substitution of 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol with Close Analogs Risks Synthetic and Functional Divergence


Piperazinyl-pyrimidine intermediates with identical molecular formulae but differing chlorine substitution patterns on the pyrimidine ring are not functionally interchangeable. The 2-chloro substituent on the target compound is retained from a regioselective SNAr reaction at the C-4 position of 2,4-dichloropyrimidine [1]. This 2-chloro group remains available for subsequent nucleophilic displacement—a reactivity profile that differs fundamentally from the 6-chloro isomer (CAS 1220036-27-0). Frontier molecular orbital (FMO) analysis demonstrates that 2-chloropyrimidine engages LUMO+1 for nucleophilic attack, whereas 4-chloropyrimidine uses LUMO, resulting in distinct reactivity and chemoselectivity patterns . Furthermore, the free primary hydroxyl on the ethanol side chain enables direct conjugation or derivatization strategies that are precluded in the des-ethanol analog (CAS 174728-03-1) or require deprotection steps with the Boc-protected variant (CAS 221050-88-0) [2]. These regio-, chemo-, and functional-group differences mean that even closely related analogs cannot be substituted without altering downstream synthetic routes, intermediate stability, or final conjugate properties.

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol: Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement


Retained 2-Chloro Substituent as a Reactive Handle: Regiochemical Differentiation from the 6-Chloro Isomer (CAS 1220036-27-0)

The target compound retains a chlorine at the pyrimidine 2-position following regioselective SNAr of N-hydroxyethylpiperazine at the C-4 position of 2,4-dichloropyrimidine. This 2-chloro group remains available for subsequent nucleophilic aromatic substitution. In contrast, the 6-chloro isomer (CAS 1220036-27-0) bears chlorine at the 6-position. Frontier molecular orbital analysis establishes that 2-chloropyrimidine utilizes LUMO+1 for nucleophilic attack, whereas 4-chloropyrimidine (and by symmetry 6-chloropyrimidine) uses LUMO, resulting in different electrophilic reactivity profiles and chemoselectivity in sequential derivatization . In 2,4-dichloropyrimidine SNAr, substitution at C-4 is kinetically preferred over C-2, meaning that the 2-chloro retention in the target compound is synthetically deliberate and chemically meaningful [1].

Medicinal Chemistry SNAr Reactivity Kinase Inhibitor Synthesis

Computed LogP of 0.7 and H-Bond Profile: Balanced Hydrophilicity vs. Des-Ethanol Analog (CAS 174728-03-1) and Boc-Protected Variant (CAS 221050-88-0)

The target compound has a computed LogP of 0.7 with 1 hydrogen-bond donor (the primary hydroxyl) and 5 hydrogen-bond acceptors [1]. The des-ethanol analog, 2-chloro-4-(piperazin-1-yl)pyrimidine (CAS 174728-03-1), has a higher computed LogP of 0.93 and lacks the hydroxyl H-bond donor, reducing aqueous solubility potential . The Boc-protected variant (CAS 221050-88-0) has LogP values ranging from 0.40 to 2.19 depending on the computational method, has zero H-bond donors, and a significantly higher molecular weight (298.77 vs. 242.7 g/mol) [2]. The target compound's LogP of 0.7 places it in a favorable range for both organic solvent solubility (for synthetic transformations) and aqueous compatibility (for biochemical assay conditions) [1].

Physicochemical Properties Drug-Likeness Solubility Optimization

Free Primary Hydroxyl Group as a Conjugation Handle: Synthetic Versatility vs. Ketone Analog (CAS 954226-92-7) and Des-Ethanol Analog

The target compound contains a free primary hydroxyl group on the N-hydroxyethyl substituent, enabling direct etherification, esterification, carbamate formation, or oxidation without deprotection steps. The ketone analog, 1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 954226-92-7), bears an acetyl group that is electron-withdrawing (reducing piperazine nucleophilicity) and cannot serve as a nucleophilic handle without reduction . The des-ethanol analog (CAS 174728-03-1) presents a free piperazine NH that, while nucleophilic, lacks the spatial separation and distinct pKa of a hydroxyl-based handle, limiting orthogonal protection strategies . The target compound's hydroxyl group (predicted pKa ~15–16 for primary alcohols) can be selectively functionalized in the presence of the piperazine tertiary amine, enabling chemoselective derivatization [1].

Bioconjugation Prodrug Design Linker Chemistry

Synthetic Yield and Regioselectivity: Documented Preparation Route vs. Improved Industrial Methods for Substituted Pyrimidine Piperazines

The target compound is synthesized by reacting N-hydroxyethylpiperazine with 2,4-dichloropyrimidine in the presence of N,N-diisopropylethylamine (DIPEA) in acetonitrile for 8 hours, affording a 43% yield with regioselective substitution at the pyrimidine C-4 position [1]. While this yield is moderate, a more recent patent (WO2022057842A1) from Sunshine Lake Pharma describes an optimized preparation method for substituted pyrimidine piperazine compounds using cheap and easily available raw materials, mild conditions, short reaction times, and high total yields suitable for industrial production [2]. This indicates that process improvements are available for scaling the target compound and its derivatives. Comparatively, the des-ethanol analog (CAS 174728-03-1) is synthesized via a two-step sequence (Boc-piperazine coupling then deprotection), with comparable overall yields subject to Boc deprotection efficiency .

Process Chemistry Scale-Up Feasibility Synthetic Route Selection

Commercial Purity Grade: 98% (HPLC) Availability Enabling Stoichiometric Precision vs. Standard 95% Grade

The target compound is commercially available at 98% purity (HPLC) from Leyan (Catalog No. 1620486) in quantities ranging from 250 mg to 2.5 g . Other vendors including CymitQuimica (Biosynth) supply the compound at a minimum of 95% purity . For compounds used as synthetic intermediates where precise stoichiometry is critical—particularly in parallel library synthesis, fragment-based drug discovery, or PROTAC linker conjugation—the 3-percentage-point purity differential (98% vs. 95%) translates to a reduction in unidentified impurities from ≤5% to ≤2%, minimizing side reactions and simplifying post-reaction purification .

Quality Control Stoichiometric Accuracy Procurement Specification

Piperazinylpyrimidine Scaffold Provenance in Kinase Inhibitor and CCR4 Antagonist Chemical Space: Class-Level Evidence Supporting Procurement for Drug Discovery

The piperazinylpyrimidine scaffold to which the target compound belongs has demonstrated tractable structure-activity relationships (SAR) in kinase inhibitor programs. The published series by Shallal et al. (2011) identified compounds 4, 15, and 16 as selective inhibitors targeting PDGFR, CK1, and RAF kinase subfamilies, with compound 4 showing selective binding to mutant KIT and PDGFRA isoforms over wild-type [1]. Separately, piperazinyl pyrimidine derivatives of formula I are claimed as CCR4 antagonists in patent US-9493453-B2, with therapeutic relevance to asthma, allergic dermatitis, and other CCR4-mediated conditions [2]. The target compound (CAS 1249779-00-7) serves as a versatile intermediate for elaborating both kinase-focused and GPCR-targeted libraries, with the 2-chloropyrimidine and free hydroxyl providing two independent vectors for diversity-oriented synthesis [3].

Kinase Inhibition CCR4 Antagonism Scaffold Hopping

Optimal Research and Industrial Application Scenarios for 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol (CAS 1249779-00-7) Based on Quantifiable Evidence


Kinase-Focused Fragment Library Synthesis via Dual-Vector Derivatization

The target compound is ideally suited as a core intermediate for generating kinase-focused screening libraries. The 2-chloro substituent can undergo SNAr with diverse amines to introduce hinge-binding motifs, while the free hydroxyl enables parallel attachment of solubility-modulating groups, fluorophores, or affinity tags via ester or ether linkages [1]. This dual-vector approach, supported by the established SAR of piperazinylpyrimidines against PDGFR, KIT, CK1, and RAF kinases (Shallal et al., 2011) [2], enables systematic exploration of both hinge-region and solvent-exposed substituent effects from a single intermediate. The 98% purity grade ensures that library members are not contaminated by stoichiometrically significant impurities that could confound SAR interpretation.

PROTAC Linker Attachment and Targeted Protein Degradation Chemistry

The primary hydroxyl group provides a direct, single-step conjugation point for attaching E3 ligase ligands (e.g., VHL or CRBN-recruiting moieties) to generate PROTAC candidates based on piperazinylpyrimidine kinase-binding warheads. Unlike the Boc-protected analog (CAS 221050-88-0) which requires acidic deprotection exposing a nucleophilic piperazine NH, or the des-ethanol analog (CAS 174728-03-1) which offers only an amine handle, the target compound's hydroxyl enables chemoselective conjugation under mild conditions (e.g., Mitsunobu, carbonyldiimidazole activation, or tosylation/displacement) without compromising the 2-chloropyrimidine electrophile [1]. The balanced LogP of 0.7 suggests that intermediate PROTAC constructs will maintain sufficient aqueous solubility for cellular assays.

CCR4 Antagonist Lead Optimization and Parallel Chemistry

Building on the CCR4 antagonist patent family (US-9493453-B2) [1], the target compound serves as a late-stage diversification intermediate for exploring substituent effects at both the pyrimidine C-2 position (via chlorine displacement) and the hydroxyethyl terminus (via O-functionalization). This enables parallel library synthesis that simultaneously varies two regions of the pharmacophore. The documented single-step synthesis from 2,4-dichloropyrimidine and N-hydroxyethylpiperazine [2], coupled with process improvements described in WO2022057842A1 , supports scale-up for medicinal chemistry campaigns targeting allergic and inflammatory diseases mediated by CCR4.

HIV Integrase Inhibitor Intermediate for Pyridin-3-yl Acetic Acid Derivatives

The compound is explicitly cited as a reactant in WO2018127801A1 (VIIV Healthcare), where it participates in the construction of pyridin-3-yl acetic acid derivatives that inhibit HIV integrase [1]. The 2-chloropyrimidine group reacts with elaborated pyridinyl acetate intermediates under basic conditions (DIPEA, ethanol, 9 h) to install the piperazinyl-pyrimidine moiety [2]. For organizations pursuing HIV integrase inhibitor programs, procuring this intermediate with documented provenance and 98% purity reduces synthetic burden and ensures fidelity to the patented route.

Quote Request

Request a Quote for 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.